molecular formula C25H20BrNO4S2 B11672142 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672142
M. Wt: 542.5 g/mol
InChI Key: RGZVNPRZAUPXLH-KQWNVCNZSA-N
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Description

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenoxy group, and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-bromophenol with ethylene oxide to form 4-(2-bromoethoxy)phenol. This intermediate is then reacted with 3-methoxybenzaldehyde to produce the corresponding benzylidene derivative. Finally, the benzylidene derivative undergoes cyclization with 2-phenyl-1,3-thiazolidin-4-one in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H20BrNO4S2

Molecular Weight

542.5 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20BrNO4S2/c1-29-22-15-17(7-12-21(22)31-14-13-30-20-10-8-18(26)9-11-20)16-23-24(28)27(25(32)33-23)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3/b23-16-

InChI Key

RGZVNPRZAUPXLH-KQWNVCNZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)Br

Origin of Product

United States

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